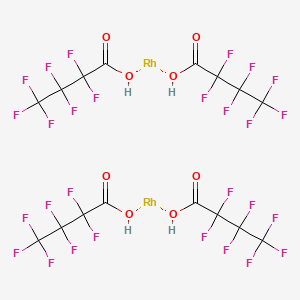
2,2,3,3,4,4,4-heptafluorobutanoic acid;rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,4-heptafluorobutanoic acid is a perfluorinated carboxylic acid with the molecular formula C4HF7O2. It is known for its high stability and resistance to degradation due to the presence of multiple fluorine atoms. Rhodium, on the other hand, is a rare, silvery-white, hard, and corrosion-resistant metal. When combined, these compounds can form complexes that are of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method is the electrochemical fluorination process, where butanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of 2,2,3,3,4,4,4-heptafluorobutanoic acid .
Industrial Production Methods
Industrial production of 2,2,3,3,4,4,4-heptafluorobutanoic acid often involves large-scale electrochemical fluorination. This method is preferred due to its efficiency and ability to produce high-purity products. The reaction is typically carried out in specialized electrochemical cells designed to handle the corrosive nature of hydrogen fluoride .
化学反応の分析
Types of Reactions
2,2,3,3,4,4,4-heptafluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylates.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
Oxidation: Perfluorobutanoates
Reduction: Heptafluorobutanol
Substitution: Various substituted fluorinated compounds
科学的研究の応用
2,2,3,3,4,4,4-heptafluorobutanoic acid and its rhodium complexes have several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.
作用機序
The mechanism of action of 2,2,3,3,4,4,4-heptafluorobutanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various metal ions, including rhodium. The pathways involved often include coordination chemistry, where the acid acts as a ligand, binding to the metal center and influencing its reactivity .
類似化合物との比較
Similar Compounds
- Perfluorobutyric acid
- Perfluoropropanecarboxylic acid
- Heptafluorobutyric acid
Uniqueness
2,2,3,3,4,4,4-heptafluorobutanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high stability and resistance to degradation.
特性
分子式 |
C16H4F28O8Rh2 |
|---|---|
分子量 |
1061.96 g/mol |
IUPAC名 |
2,2,3,3,4,4,4-heptafluorobutanoic acid;rhodium |
InChI |
InChI=1S/4C4HF7O2.2Rh/c4*5-2(6,1(12)13)3(7,8)4(9,10)11;;/h4*(H,12,13);; |
InChIキー |
BOXUZZKOIQVEQP-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Rh].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


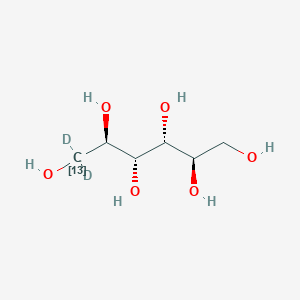
![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)

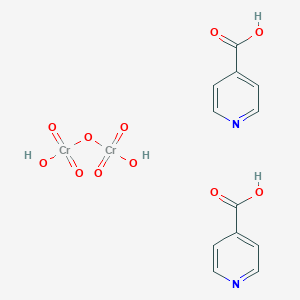

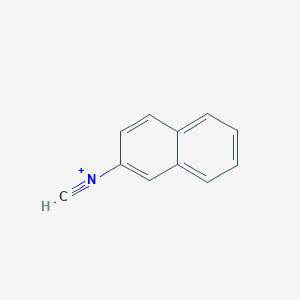

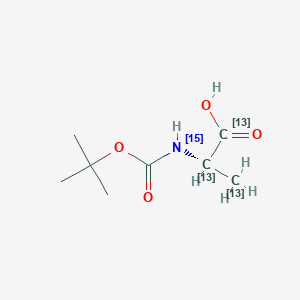

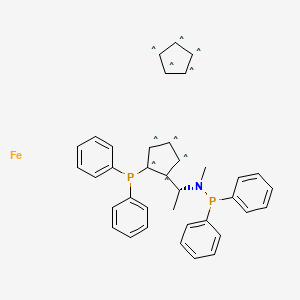
![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)


